Home > Products > Screening Compounds P31093 > N-[(Z)-1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
N-[(Z)-1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide -

N-[(Z)-1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

Catalog Number: EVT-4034096
CAS Number:
Molecular Formula: C26H22ClN3O2
Molecular Weight: 443.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl)urea (L-365,260) []

Compound Description: (3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl)urea, commonly known as L-365,260, is a selective cholecystokinin (CCK) B antagonist. It has been shown to potentiate the antinociceptive effects of endogenous enkephalins, suggesting a potential role in pain management. []

Relevance: While not directly structurally similar to N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide, L-365,260 is mentioned in the context of its ability to enhance endogenous enkephalin-induced antinociception. This suggests a potential research interest in exploring the combined effects of CCK B antagonists and compounds like N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide on pain modulation. []

2. 4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3, 1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl] amin)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine (PD-134,308) []

Compound Description: 4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3, 1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl] amin)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine, also known as PD-134,308, is another selective CCK B antagonist. Like L-365,260, it has been shown to potentiate the antinociceptive effects of endogenous enkephalins, indicating a potential role in pain modulation. []

Relevance: Similar to L-365,260, PD-134,308 is not directly structurally related to N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide, but its mention in the context of pain modulation alongside CCK B antagonists suggests a potential research interest in exploring the combined effects of these compounds with N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide. []

3. N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2- (4-chlorophenyl)ethyl)]glycine (RB 211) []

Compound Description: N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2- (4-chlorophenyl)ethyl)]glycine, referred to as RB 211, is a selective CCK B antagonist. It also exhibits the ability to enhance endogenous enkephalin-induced antinociception, suggesting its potential in pain management research. []

Relevance: RB 211 shares a key structural feature with N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide: the presence of a 2-(1H-indol-3-yl)ethyl group. This structural similarity, combined with RB 211's activity as a CCK B antagonist and its role in pain modulation, makes it a relevant compound for comparison and further investigation in relation to N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide. []

4. N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1- oxopropyl)-L-phenylalanine benzyl ester (RB 101) []

Compound Description: N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1- oxopropyl)-L-phenylalanine benzyl ester, known as RB 101, is a complete inhibitor of enkephalin-catabolizing enzymes. It is used to induce antinociceptive responses, which are further potentiated by CCK B antagonists. []

5. N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1) []

Compound Description: N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide, denoted as Compound 1 in the study, is a competitive inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1). It inhibits ERAP1 aminopeptidase activity, potentially influencing antigen presentation and immune responses. []

Relevance: Compound 1 exhibits notable structural similarities to N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide. Both compounds feature a 2-(1H-indol-3-yl)ethyl group and a benzamide moiety. This structural resemblance suggests a possible shared pharmacophore and prompts further investigation into the potential activity of N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide against ERAP1, considering the biological activity of Compound 1 as an ERAP1 inhibitor. []

Properties

Product Name

N-[(Z)-1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

InChI

InChI=1S/C26H22ClN3O2/c27-21-12-10-18(11-13-21)16-24(30-25(31)19-6-2-1-3-7-19)26(32)28-15-14-20-17-29-23-9-5-4-8-22(20)23/h1-13,16-17,29H,14-15H2,(H,28,32)(H,30,31)/b24-16-

InChI Key

LTCWYWWEBUBERR-JLPGSUDCSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.